molecular formula C8H9Br2NO B11925907 3,5-Dibromo-4-isopropoxypyridine CAS No. 1357094-88-2

3,5-Dibromo-4-isopropoxypyridine

Cat. No.: B11925907
CAS No.: 1357094-88-2
M. Wt: 294.97 g/mol
InChI Key: LFSICBMJAFADKA-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-isopropoxypyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions and an isopropoxy group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

CAS No.

1357094-88-2

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3,5-dibromo-4-propan-2-yloxypyridine

InChI

InChI=1S/C8H9Br2NO/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,1-2H3

InChI Key

LFSICBMJAFADKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-isopropoxypyridine typically involves the bromination of 4-isopropoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of eco-friendly brominating reagents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-isopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-isopropoxypyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the isopropoxy group. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 4-position substituent significantly impacts the properties of 3,5-dibromopyridine derivatives:

  • 3,5-Dibromo-4-iodopyridine : Features an iodine atom at the 4-position, a strong leaving group that facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
  • 3,5-Dibromo-4-methoxypyridine : Contains a methoxy group, an electron-donating substituent that deactivates the pyridine ring toward electrophilic substitution but improves solubility in polar aprotic solvents.
  • 3,5-Dibromo-4-chloropyridine : The smaller chlorine atom offers moderate leaving-group ability, balancing reactivity and steric hindrance.
  • 3,5-Dichloro-4-isopropoxypyridine : A less brominated analog with reduced molecular weight and altered electronic properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
3,5-Dibromo-4-isopropoxypyridine 330.97 (calculated) Not reported Moderate in ethanol, DCM
3,5-Dibromo-4-iodopyridine 423.81 120–122 Low in water; soluble in DMF
3,5-Dibromo-4-methoxypyridine 286.92 85–87 Soluble in acetone, THF
3,5-Dibromo-4-chloropyridine 271.33 90–92 Soluble in chloroform, ether

Key Research Findings

  • Halogen Exchange : The synthesis of 3,5-dibromo-4-iodopyridine via halogen exchange () highlights the feasibility of modifying the 4-position to install diverse functional groups, including alkoxy substituents.
  • Steric Effects : Isopropoxy’s bulkiness may hinder nucleophilic attack at the 4-position compared to smaller halogens, necessitating optimized reaction conditions (e.g., higher temperatures or stronger bases) .
  • Solubility Trends : Alkoxy-substituted derivatives generally exhibit higher solubility in organic solvents than their halogenated analogs, aligning with their increased lipophilicity.

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